molecular formula C28H31N5O2 B3000411 5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326867-68-8

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3000411
CAS No.: 1326867-68-8
M. Wt: 469.589
InChI Key: NWLDSDTWGQIZAZ-UHFFFAOYSA-N
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Description

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H31N5O2 and its molecular weight is 469.589. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

  • Research on the synthesis and pharmacological activity of similar pyrazole derivatives shows that various substituents on the pyrazole ring can be modified to enhance binding affinity and potency. These studies often involve exploring the structure-activity relationship (SAR) to develop potent compounds for specific therapeutic purposes (Almansa et al., 1997).

Anti-Viral Activity

  • Derivatives of the compound have been tested for anti-avian influenza virus activity, showing promising antiviral effects against the H5N1 virus. This demonstrates the potential of these compounds in antiviral pharmacology (Flefel et al., 2012).

Antitumor and Anticancer Properties

  • Some derivatives of this compound have shown significant antitumor activity against various types of human tumor cells. This indicates their potential use in developing new anticancer therapies (Malinka et al., 2004).

Antimicrobial and Antibacterial Activities

  • Synthesized derivatives have been evaluated for their antimicrobial and antibacterial activities. These compounds have shown good inhibition potency against both Gram-positive and Gram-negative bacterial strains, suggesting their utility in treating bacterial infections (Desai et al., 2020).

Mass Spectrometry Analysis and Pharmaceutical Applications

  • Detailed mass spectrometric studies of similar pyrazole derivatives have been conducted. These studies are crucial in the pharmaceutical development process, providing insights into the compound's properties and potential therapeutic applications (Chander et al., 2012).

Design and Synthesis for Specific Therapeutic Targets

  • The design and synthesis of related compounds have been directed toward specific therapeutic targets, such as inhibitors for enzymes or receptors. These efforts are significant in creating more effective and targeted drugs for various diseases (Rahmouni et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the condensation of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate to form 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This intermediate is then reacted with 4-phenylpiperazine and propionyl chloride to form the final product.", "Starting Materials": [ "4-(propan-2-yl)phenylhydrazine", "ethyl acetoacetate", "4-phenylpiperazine", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: Reaction of 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with propionyl chloride in the presence of a base such as triethylamine to form 5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 3: Final step involves the reduction of the ketone group in the presence of a reducing agent such as sodium borohydride to form the desired compound '5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] }

CAS No.

1326867-68-8

Molecular Formula

C28H31N5O2

Molecular Weight

469.589

IUPAC Name

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H31N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h3-11,18-21H,12-17H2,1-2H3

InChI Key

NWLDSDTWGQIZAZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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